molecular formula C17H15N3O2 B15169277 8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide CAS No. 648896-07-5

8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide

Cat. No.: B15169277
CAS No.: 648896-07-5
M. Wt: 293.32 g/mol
InChI Key: YPAARDHXSLQZTK-UHFFFAOYSA-N
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Description

8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide involves its ability to chelate metal ions, which is crucial for its biological activities. The compound forms stable complexes with metal ions, disrupting metal-dependent biological processes. This chelation mechanism is particularly important in its anticancer and antimicrobial activities, where it interferes with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is unique due to its specific substitution pattern, which enhances its chelating ability and biological activity compared to other 8-hydroxyquinoline derivatives. Its ability to form stable complexes with a wide range of metal ions makes it a versatile compound in various applications.

Properties

CAS No.

648896-07-5

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

8-hydroxy-N-(2-pyridin-2-ylethyl)quinoline-2-carboxamide

InChI

InChI=1S/C17H15N3O2/c21-15-6-3-4-12-7-8-14(20-16(12)15)17(22)19-11-9-13-5-1-2-10-18-13/h1-8,10,21H,9,11H2,(H,19,22)

InChI Key

YPAARDHXSLQZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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